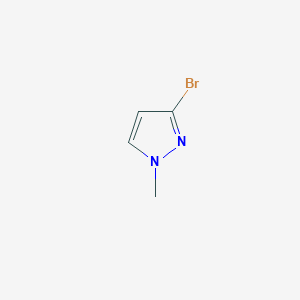

3-bromo-1-methyl-1H-pyrazole

Description

Significance of Pyrazole Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. ijraset.comroyal-chem.com This aromatic ring system is present in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological properties. ijraset.commdpi.com The arrangement of the nitrogen atoms within the pyrazole ring allows for diverse substitution patterns, influencing the molecule's electronic properties, solubility, and ability to interact with biological targets. researchgate.netencyclopedia.pub The stability of the pyrazole core, coupled with its capacity for functionalization, makes it a cornerstone of modern heterocyclic chemistry. royal-chem.comencyclopedia.pub

Role of Halogenation in Pyrazole Functionalization

Halogenation, the introduction of a halogen atom onto a molecule, is a fundamental strategy for modifying the reactivity of organic compounds. mdpi.com In the context of pyrazoles, halogenation, particularly bromination, serves as a crucial step in many synthetic pathways. researchgate.net The bromine atom in 3-bromo-1-methyl-1H-pyrazole acts as a versatile handle, enabling a variety of subsequent chemical transformations. chemicalbook.com

Halogenated pyrazoles are key reagents in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. mdpi.com This reactivity is pivotal for constructing complex molecular architectures from simpler precursors. The position of the halogen atom on the pyrazole ring is critical, as it dictates the regioselectivity of further reactions. For instance, halogenation often occurs preferentially at the 4-position of the pyrazole ring; therefore, to achieve 3- or 5-halogenated derivatives, the 4-position must often be substituted first. researchgate.net The introduction of a bromine atom can also influence the electronic nature of the pyrazole ring, enhancing its reactivity towards nucleophiles.

Overview of this compound as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful building block due to the specific arrangement of its functional groups. The methyl group at the 1-position prevents tautomerism, providing a single, well-defined isomer for reactions. encyclopedia.pub The bromine atom at the 3-position is strategically placed for a variety of chemical modifications.

This compound serves as a precursor for the synthesis of more elaborate pyrazole derivatives. The bromine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions to introduce new functional groups. This versatility has led to its use in the creation of libraries of compounds for screening in drug discovery programs and for the development of novel materials. smolecule.com For example, it can be used in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with recognized biological activities.

The physical and chemical properties of this compound are well-documented, facilitating its use in a variety of reaction conditions.

| Property | Value |

| Molecular Formula | C4H5BrN2 |

| Molecular Weight | 161.00 g/mol nih.govsigmaaldrich.com |

| Boiling Point | 204-210 °C/760 mmHg sigmaaldrich.com |

| Density | 1.585 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.528 sigmaaldrich.com |

This table presents key physical properties of this compound.

Detailed research has demonstrated the utility of this compound in various synthetic transformations. For instance, it can undergo regioselective reactions to introduce substituents at specific positions on the pyrazole ring. chemicalbook.com The following table summarizes some of the key reactions involving this versatile intermediate.

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Boronic Acids, Palladium Catalyst | Aryl- or Heteroaryl-substituted pyrazoles |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 3-substituted pyrazoles |

| Further Halogenation | N-Halosuccinimides | Dihalogenated pyrazoles |

This table outlines common synthetic transformations of this compound.

Propriétés

IUPAC Name |

3-bromo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEVJEQMVRIEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565910 | |

| Record name | 3-Bromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151049-87-5 | |

| Record name | 3-Bromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic Research Questions

Q. How can the synthesis of 3-bromo-1-methyl-1H-pyrazole be optimized to achieve >98% purity?

- Methodology : Utilize column chromatography with silica gel and polar aprotic solvents (e.g., dichloromethane/ethyl acetate) for purification. Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS. Evidence from high-purity synthesis (>98%) suggests controlled stoichiometry of brominating agents and inert atmosphere conditions are critical .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology : Combine and NMR to identify proton environments (e.g., methyl group at δ ~4.05 ppm) and carbon frameworks. HRMS (ESI) validates molecular weight (e.g., calculated vs. observed [M+H]). For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and dihedral planes, as demonstrated in pyrazole-carbaldehyde analogs .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodology : Bromine at the 3-position enhances electrophilic aromatic substitution (SAr) and Suzuki-Miyaura coupling due to its electron-withdrawing effect. Compare reactivity with non-brominated analogs using kinetic studies or computational modeling (e.g., DFT calculations for charge distribution) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound?

- Methodology : Use directing groups (e.g., aldehydes or amines) to control C-H activation sites. For example, Pd-catalyzed C–H arylation at the 4-position can be achieved using pyrazole-carbaldehyde derivatives as intermediates, as shown in thiazole-pyrazole hybrids .

Q. How can structural analogs of this compound be designed for pharmacological screening?

- Methodology : Synthesize derivatives via nucleophilic substitution (e.g., replacing Br with NH or CF) and evaluate bioactivity against target enzymes (e.g., COX-2 or kinase inhibitors). Crystal structure data (e.g., dihedral angles between pyrazole and aryl rings) guide steric and electronic modifications .

Q. What experimental approaches resolve contradictions in spectral data for pyrazole derivatives?

- Methodology : Replicate synthesis under standardized conditions (e.g., solvent, temperature) and cross-validate using -NMR or X-ray crystallography. For example, conflicting NMR peaks in trifluoromethyl-substituted pyrazoles were resolved by deuteration studies .

Q. How do computational methods predict the electronic effects of substituents on this compound?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental Hammett constants (σ) for bromine and methyl groups to quantify electronic contributions .

Q. What crystallographic insights explain the reactivity of this compound in solid-state reactions?

- Methodology : Analyze X-ray diffraction data to identify intermolecular interactions (e.g., halogen bonding between Br and adjacent molecules). For example, pyrazole-thiazole hybrids exhibit planar stacking conducive to photophysical applications .

Methodological Notes

- Synthesis Optimization : Purification via column chromatography () and inert gas protection are critical for high yields.

- Analytical Validation : Multi-technique approaches (NMR, HRMS, XRD) mitigate spectral ambiguities .

- Structure-Activity Relationships (SAR) : Crystallographic data and computational modeling bridge synthetic design and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.